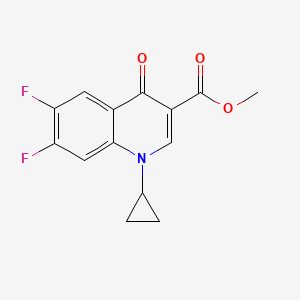
Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Cat. No. B3339850
Key on ui cas rn:
127371-54-4
M. Wt: 279.24 g/mol
InChI Key: WGZPDLDHADAWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05064958
Procedure details


To a 15 ml single neck round-bottom flask equipped with magnetic stirrer and under nitrogen atmosphere was added 60 mg (0.484 mmol) of the sodium salt of methyl 3-hydroxyacrylate in 1.5 ml of DMF. The resulting solution was stirred in the presence of 4A molecular sieves overnight and then filtered into another reaction vessel fitted with condenser, nitrogen line and a magnetic stirrer. To the mixture was charged 52 μl (0.467 mmol) N,N'-dimethylimidazolidinone and the solution was heated to 55° C. To this reactor was added a solution of 93 mg (0.388 mmol) of N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione in 1.5 ml of DMF. The reaction mixture was stirred at 55° C. for 1 hour. The system was allowed to cool to room temperature and was then added to 30 ml of water at pH 4.0. The pH of the resulting suspension was adjusted to 5.5 and the mixture was cooled to 0° C. and filtered. After drying there was obtained 50 mg (46%) of methyl 1-cyclopropyl-6,7-difluoro-1, 4-dihydro-4-oxo-3-quinolinecarboxylate, m.p.: 223° -224° C. The filtrate was extracted with methylene chloride and after drying and evaporation there was obtained an additional 47 mg (43.5%, total yield: 89.5%) of the desired product.

Name
methyl 3-hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione
Quantity
93 mg
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Na].[OH:2][CH:3]=[CH:4][C:5]([O:7][CH3:8])=[O:6].CN1CCN(C)C1=O.[CH:17]1([N:20]2[C:25]3[CH:26]=[C:27]([F:31])[C:28]([F:30])=[CH:29][C:24]=3C(=O)O[C:21]2=O)[CH2:19][CH2:18]1>CN(C=O)C.O>[CH:17]1([N:20]2[C:25]3[C:24](=[CH:29][C:28]([F:30])=[C:27]([F:31])[CH:26]=3)[C:3](=[O:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:21]2)[CH2:18][CH2:19]1 |^1:0|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
4A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
52 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CC1)C)=O
|
Step Four
|
Name
|
N-cyclopropyl-6,7-difluoro-2H-3, 1-benzoxazine-2,4(1H) dione
|
|
Quantity
|
93 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N1C(OC(C2=C1C=C(C(=C2)F)F)=O)=O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 55° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 15 ml single neck round-bottom flask equipped with magnetic stirrer and under nitrogen atmosphere
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered into another reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying there
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
